molecular formula C27H50O6 B12402884 Tricaprilin-d50

Tricaprilin-d50

Cat. No.: B12402884
M. Wt: 521.0 g/mol
InChI Key: VLPFTAMPNXLGLX-JHOIILQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricaprilin-d50, also known as Trioctanoin-d50 or Glyceryl trioctanoate-d50, is a deuterium-labeled version of Tricaprilin (Trioctanoin). Tricaprilin is a triglyceride composed of three caprylic acid molecules esterified to a glycerol backbone. It is used in scientific research, particularly in studies related to Alzheimer’s disease, due to its anticonvulsant properties and role as a plant metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricaprilin-d50 is synthesized by esterifying deuterium-labeled caprylic acid (octanoic acid-d50) with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of deuterium-labeled caprylic acid with glycerol in the presence of a catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tricaprilin-d50 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricaprilin-d50 has several scientific research applications, including:

Mechanism of Action

Tricaprilin-d50 exerts its effects by being metabolized into ketone bodies, such as acetoacetic acid and β-hydroxybutyric acid. These ketone bodies can be converted to acetyl-CoA, which enters the citric acid cycle to produce energy. This mechanism provides an alternative energy source for cells, particularly in conditions where glucose metabolism is impaired, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Tricaprylin: The non-deuterated version of Tricaprilin-d50, used in similar research applications.

    Tricaprylyl glycerin: Another triglyceride with similar properties and applications.

    Caprylic acid triglyceride: A related compound with similar metabolic pathways.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracing and quantitation in metabolic studies. This labeling also potentially alters its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C27H50O6

Molecular Weight

521.0 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D

InChI Key

VLPFTAMPNXLGLX-JHOIILQSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

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